(3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid
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Overview
Description
(3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2-methylpropan-2-yl chloroformate.
Formation of Intermediate: The 3-chloro-4-fluoroaniline undergoes a reaction with 2-methylpropan-2-yl chloroformate to form an intermediate compound.
Boronic Acid Formation: The intermediate compound is then subjected to a boronation reaction using a boron reagent, such as bis(pinacolato)diboron, under suitable conditions to yield the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of palladium catalysts to enhance the efficiency of the boronation reaction.
Solvents: Selection of appropriate solvents, such as tetrahydrofuran or dimethylformamide, to facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: The boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and ethanol are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a reagent in various catalytic processes.
Biology:
Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid primarily involves its role as a boronic acid reagent. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison:
- Unique Properties: The presence of the 2-methylpropan-2-yl oxycarbonylamino group in (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acids.
- Reactivity: The compound exhibits different reactivity patterns compared to other boronic acids due to the influence of the substituents on the aromatic ring.
Properties
IUPAC Name |
[3-chloro-4-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO4/c1-11(2,3)19-10(16)15-8-5-6(12(17)18)4-7(13)9(8)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZRQLQVYFOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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